molecular formula C6H3Cl3Zn B14354483 chlorozinc(1+);1,4-dichlorobenzene-6-ide CAS No. 93833-21-7

chlorozinc(1+);1,4-dichlorobenzene-6-ide

Cat. No.: B14354483
CAS No.: 93833-21-7
M. Wt: 246.8 g/mol
InChI Key: FZUSUBHCHMPEBS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorozinc(1+);1,4-dichlorobenzene-6-ide is a chemical compound with the molecular formula C6H4Cl2Zn It is a coordination complex where a zinc ion is coordinated to a 1,4-dichlorobenzene ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorozinc(1+);1,4-dichlorobenzene-6-ide can be synthesized through the reaction of zinc chloride with 1,4-dichlorobenzene in the presence of a suitable solvent. The reaction typically requires an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where zinc chloride and 1,4-dichlorobenzene are combined under controlled conditions. The reaction mixture is then purified through crystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Chlorozinc(1+);1,4-dichlorobenzene-6-ide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced to form zinc metal and 1,4-dichlorobenzene.

    Substitution: The chlorine atoms in the 1,4-dichlorobenzene ligand can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include chlorinated benzoic acids or other oxidized derivatives.

    Reduction: The major products are zinc metal and 1,4-dichlorobenzene.

    Substitution: Substituted benzene derivatives are formed.

Scientific Research Applications

Chlorozinc(1+);1,4-dichlorobenzene-6-ide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which chlorozinc(1+);1,4-dichlorobenzene-6-ide exerts its effects involves the coordination of the zinc ion to the 1,4-dichlorobenzene ligand. This coordination alters the electronic properties of the ligand, making it more reactive in chemical reactions. The zinc ion can also interact with other molecules, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichlorobenzene: An isomer of 1,4-dichlorobenzene with chlorine atoms at the 1 and 2 positions.

    1,3-Dichlorobenzene: Another isomer with chlorine atoms at the 1 and 3 positions.

    Zinc chloride: A simple zinc salt without the organic ligand.

Uniqueness

Chlorozinc(1+);1,4-dichlorobenzene-6-ide is unique due to the presence of both the zinc ion and the 1,4-dichlorobenzene ligand This combination imparts distinct chemical properties that are not observed in the individual components or other isomers of dichlorobenzene

Properties

CAS No.

93833-21-7

Molecular Formula

C6H3Cl3Zn

Molecular Weight

246.8 g/mol

IUPAC Name

chlorozinc(1+);1,4-dichlorobenzene-6-ide

InChI

InChI=1S/C6H3Cl2.ClH.Zn/c7-5-1-2-6(8)4-3-5;;/h1-3H;1H;/q-1;;+2/p-1

InChI Key

FZUSUBHCHMPEBS-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=[C-]C=C1Cl)Cl.Cl[Zn+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.